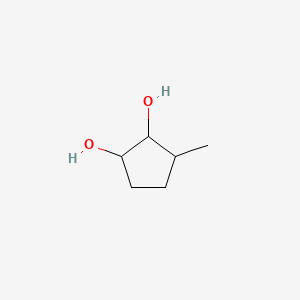

3-Methyl-1,2-cyclopentanediol

説明

General Overview and Significance within Cyclic Diol Chemistry

3-Methyl-1,2-cyclopentanediol, a derivative of cyclopentane (B165970), is a vicinal diol characterized by a five-membered ring structure with hydroxyl groups on adjacent carbons and a methyl group at the third carbon position. guidechem.comnih.gov In the broader context of cyclic diol chemistry, it holds significance as a chiral scaffold and a precursor for the synthesis of more complex molecules. acs.orglookchem.com Cyclic diols, in general, are crucial intermediates in the preparation of a wide array of organic compounds, including pharmaceuticals and natural products. lookchem.com

The presence of multiple functional groups—two hydroxyls and a methyl group—on a conformationally constrained cyclopentane ring makes this compound a valuable subject for stereoselective synthesis and a useful starting material for creating compounds with specific three-dimensional arrangements. researchgate.netresearchgate.net Its structural features are of interest in the study of intramolecular interactions and their influence on the reactivity and physical properties of diols. Research into related cyclopentanediols has highlighted their potential in the development of novel materials, such as polyesters and polyurethanes, suggesting possible applications for their derivatives. rsc.orgresearchgate.net

The compound is typically available as a mixture of diastereomers, which underscores the importance of stereochemical control in its synthesis and application. sigmaaldrich.com Academic research often focuses on methods to selectively produce specific stereoisomers to harness their unique biological activities or to use them as chiral auxiliaries in asymmetric synthesis. The synthesis of this compound can be approached through the reduction of the corresponding dione (B5365651), 3-methyl-1,2-cyclopentanedione. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | guidechem.comnih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| CAS Number | 27583-37-5 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

Fundamental Stereochemical Considerations of the Cyclopentanediol Moiety

The stereochemistry of this compound is complex due to the presence of three stereocenters, leading to a number of possible stereoisomers. The relative orientation of the two hydroxyl groups (cis or trans) and the position of the methyl group create distinct diastereomers and enantiomers. guidechem.com

The conformational flexibility of the cyclopentane ring, which typically adopts envelope or half-chair conformations, plays a critical role in the spatial arrangement of the substituents. researchgate.netrsc.org In the case of 1,2-cyclopentanediols, the cis and trans isomers exhibit different conformational preferences. For trans-1,2-cyclopentanediol (B128437), conformations with diequatorial hydroxyl groups are generally more stable. researchgate.netrsc.org The introduction of a methyl group at the 3-position further influences these conformational equilibria.

The synthesis of specific stereoisomers of this compound is a key area of research. Stereoselective synthesis can be achieved starting from chiral precursors or through stereocontrolled reactions. For instance, the reduction of 3-methyl-1,2-cyclopentanedione can lead to different diastereomers of the diol depending on the reducing agent and reaction conditions. researchgate.net Research on the synthesis of chiral hydroxylated cyclopentanones from 3-methyl-cyclopentane-1,2-dione demonstrates pathways to access specific stereoisomers of related diols. researchgate.netresearchgate.net

The relative stereochemistry of the hydroxyl groups significantly impacts the chemical reactivity of the diol. For example, cis-diols can form cyclic derivatives more readily than their trans counterparts due to the proximity of the hydroxyl groups on the same face of the ring. This has implications for reactions such as acetal (B89532) formation or cleavage by periodate (B1199274). The stereochemical arrangement is also a determining factor in the biological activity of molecules derived from these diols.

Table 2: Stereochemical Details of this compound

| Feature | Description | Source |

| Number of Stereocenters | 3 | guidechem.com |

| Possible Stereoisomers | Multiple diastereomers and enantiomers | guidechem.com |

| Key Conformational Shapes | Envelope and Half-Chair | researchgate.netrsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylcyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANFKJUPLALTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950248 | |

| Record name | 3-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27583-37-5 | |

| Record name | 3-Methylcyclopentan-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027583375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27583-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1,2-cyclopentanediol (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTAN-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHP8NDM33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical and Conformational Analysis of 3 Methyl 1,2 Cyclopentanediol

Elucidation of Stereoisomeric Forms

The structure of 3-Methyl-1,2-cyclopentanediol contains three stereocenters: at carbon 1 (C1), carbon 2 (C2), and carbon 3 (C3), where the two hydroxyl groups and the methyl group are attached, respectively. According to the 2n rule, where 'n' is the number of chiral centers, a maximum of 23 = 8 stereoisomers is theoretically possible.

These stereoisomers arise from the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the plane of the cyclopentane (B165970) ring. The relative orientation of the two hydroxyl groups on C1 and C2 can be either cis (on the same side of the ring) or trans (on opposite sides). For each of these configurations, the methyl group on C3 can also be oriented in different ways relative to the hydroxyl groups, leading to the full set of possible stereoisomers.

Diastereomeric and Enantiomeric Relationships

The eight possible stereoisomers of this compound exist as four pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. manusadventures.com The relationships between the isomers are determined by the cis/trans arrangement of the substituents.

For instance, an isomer with a cis-1,2-diol configuration is a diastereomer of an isomer with a trans-1,2-diol configuration. Within the group of four cis isomers, and within the group of four trans isomers, relationships are enantiomeric or diastereomeric depending on the configuration of the methyl group at C3. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography. manusadventures.com For related cyclic molecules like 2-methylcyclopentanol, which has two stereocenters, a total of four stereoisomers (two pairs of enantiomers) exist, as no meso compounds are possible due to the lack of an internal plane of symmetry. scribd.com A similar logic applies to this compound, where the three substitution points prevent the formation of any meso compounds, which are achiral molecules with chiral centers and a plane of symmetry.

Table 1: Possible Stereoisomers of this compound

| Isomer No. | C1-OH, C2-OH Relationship | C3-CH₃ Relationship (Relative) | Stereochemical Relationship |

| 1 | trans | Varies | Enantiomer of Isomer 2 |

| 2 | trans | Varies | Enantiomer of Isomer 1 |

| 3 | trans | Varies | Enantiomer of Isomer 4 |

| 4 | trans | Varies | Enantiomer of Isomer 3 |

| 5 | cis | Varies | Enantiomer of Isomer 6 |

| 6 | cis | Varies | Enantiomer of Isomer 5 |

| 7 | cis | Varies | Enantiomer of Isomer 8 |

| 8 | cis | Varies | Enantiomer of Isomer 7 |

| Note: The specific R/S configuration for each center would define the exact structure of each of the eight isomers. |

Conformational Studies of Cyclopentanediol Rings

The cyclopentane ring is not planar; it adopts puckered conformations to relieve angle and eclipsing strain. msu.edu The two primary conformations are the "envelope" (Cs symmetry) and the "half-chair" (C₂ symmetry). In substituted cyclopentanes, the substituents' energetic preference for equatorial versus axial positions influences the conformational equilibrium. While detailed conformational studies specifically on this compound are not widely available, extensive research on the parent cis- and trans-1,2-cyclopentanediol (B128437) structures provides a robust framework for understanding its behavior. rsc.orgresearchgate.net

Theoretical and computational methods are powerful tools for investigating the geometries and relative energies of different conformers. auremn.org.br Methods like molecular mechanics (MM) and higher-level ab initio calculations are employed to model the potential energy surface of the molecule. rub.de

For the parent compound, trans-1,2-cyclopentanediol, both molecular mechanics and ab initio calculations identified two primary low-energy conformations: an envelope conformation with two axial hydroxyl groups and a half-chair conformer with two equatorial hydroxyls. rsc.orgresearchgate.net The energy difference (ΔE) between these forms was calculated to be 0.70 kcal/mol by ab initio methods, favoring the diequatorial half-chair. rsc.orgresearchgate.net

For cis-1,2-cyclopentanediol (B1582340), calculations revealed envelope conformations with one equatorial and one axial hydroxyl group as the most stable forms. rsc.orgresearchgate.net Studies on other substituted five-membered rings using Density Functional Theory (DFT) have shown that methods like B3LYP and M06-2X can yield different energy landscapes, highlighting the importance of the chosen computational method for accurate predictions. rsc.org For methylcyclopentane, NMR studies combined with calculations suggested a preference for conformations where the methyl group occupies a pseudo-equatorial position. rsc.org This preference would also be expected to be a significant factor in the conformational equilibrium of this compound.

Table 2: Summary of Computational Findings for 1,2-Cyclopentanediol (B3024943) Conformers

| Compound | Method | Most Stable Conformation(s) | Key Finding | Citation |

| trans-1,2-Cyclopentanediol | Ab Initio | Half-chair (diequatorial -OH) | Lower in energy by 0.70 kcal/mol. | rsc.orgresearchgate.net |

| trans-1,2-Cyclopentanediol | Molecular Mechanics | Half-chair (diequatorial -OH) | Lower in energy by 2.9 kcal/mol. | rsc.orgresearchgate.net |

| cis-1,2-Cyclopentanediol | Ab Initio / MM | Envelope (one axial, one equatorial -OH) | Two different envelope forms identified. | rsc.orgresearchgate.net |

Experimental techniques are crucial for validating computational models and determining the predominant conformations in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Lanthanide Induced Shift (LIS) reagents, is a powerful method for this purpose. liverpool.ac.uk LIS reagents are paramagnetic lanthanide complexes, such as Eu(dpm)₃ or Yb(fod)₃, that coordinate to Lewis basic sites in a molecule, like the hydroxyl groups of a diol. mdpi.comru.nl This coordination induces significant shifts in the NMR signals of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle from the lanthanide ion. mdpi.com

In the study of cis- and trans-1,2-cyclopentanediol, researchers used Yb(fod)₃ to obtain induced shifts for all ¹H and ¹³C nuclei. rsc.orgresearchgate.net By comparing the experimentally observed shifts with shifts calculated for various theoretical conformations, the conformational equilibrium in solution can be determined.

For trans-1,2-cyclopentanediol, the observed LIS data showed good agreement with the calculated shifts for the half-chair conformation (with diequatorial hydroxyl groups), but poor agreement for the diaxial envelope form. rsc.orgresearchgate.net This provided strong experimental evidence that the half-chair conformer is the dominant species in solution. For the cis isomer, the observed data were consistent with the calculated LIS for the envelope conformations having one axial and one equatorial hydroxyl group. rsc.orgresearchgate.net This technique also allowed for the unambiguous assignment of complex proton NMR signals that were previously unresolved. researchgate.net

Reactivity and Mechanistic Investigations of 3 Methyl 1,2 Cyclopentanediol

Oxidation and Derivatization Reactions

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis, such as improving volatility for gas chromatography. research-solution.com For alcohols like 3-Methyl-1,2-cyclopentanediol, silylation is a common derivatization method, converting hydroxyl groups into trimethylsilyl (B98337) ethers. research-solution.com

Formation of Cyclic Carbonates

The oxidative carbonylation of this compound results in the formation of cyclic carbonates. rsc.org This transformation is significant as cyclic carbonates are valuable intermediates in the synthesis of various products, including pharmaceuticals and polymers. rsc.org The reaction involves the two hydroxyl groups of the diol reacting with a carbonyl source. The cis or trans configuration of the hydroxyl groups on the cyclopentane (B165970) ring can influence the ease and outcome of this cyclization reaction. Generally, cis-diols, with hydroxyl groups on the same side of the ring, can form cyclic derivatives more readily than their trans counterparts. vaia.com This principle is based on the spatial proximity of the reacting functional groups, which facilitates the formation of the cyclic ester intermediate. vaia.com

Boronic acid reagents are also known to react with vicinal diols to form cyclic boronates, a process that is sensitive to the stereochemistry of the diol. researchgate.netresearchgate.net For instance, cis-1,2-cyclopentanediol (B1582340) reacts readily with methylboronic acid, while the trans isomer is unreactive, highlighting the importance of the cis configuration for this type of cyclization. researchgate.net

Deoxydehydration and Hydrogenation Processes

Deoxydehydration (DODH) is a chemical reaction that removes two adjacent hydroxyl groups from a vicinal diol to form an alkene. rsc.org This process is of interest for converting biomass-derived polyols into valuable chemicals. rsc.org For this compound, these reactions can lead to the formation of methylcyclopentene or, with subsequent hydrogenation, methylcyclopentane.

Catalytic systems, particularly those involving rhenium, have been shown to be effective for the deoxydehydration of vicinal diols. rsc.orgnii.ac.jp For instance, a ReOx–Pd/CeO2 catalyst can be used for the deoxydehydration and consecutive hydrogenation (DODH + HG) of cyclic vicinal diols using gaseous H2. acs.org

Kinetic Studies of Reactivity

Kinetic studies provide insight into the factors influencing the rate of deoxydehydration. The reactivity of cyclic vicinal diols in DODH reactions is generally higher than that of more complex polyols like methyl glycosides. acs.org The reaction mechanism for DODH is suggested to be fundamentally similar across different substrates, as indicated by comparable reaction orders with respect to substrate concentration and hydrogen pressure. acs.org

The temperature and H2 pressure are critical parameters that significantly affect the reaction rate. nih.gov For example, in the hydrogenation of related cyclic diones to diols, these factors, along with the choice of solvent, are crucial for controlling the reaction and minimizing side reactions like dehydration. nih.gov

Influence of Molecular Configuration on Reaction Pathways

The stereochemistry of this compound, specifically the cis or trans arrangement of the hydroxyl groups, plays a crucial role in determining its reactivity and the resulting products. The cis isomer, with both hydroxyl groups on the same side of the cyclopentane ring, is often more reactive in reactions that involve the formation of a cyclic intermediate. vaia.com

For instance, in deoxydehydration reactions catalyzed by rhenium complexes, the reaction is often stereospecific. rsc.org The configuration of substituents adjacent to the vicinal diol group can also influence reactivity. acs.org In the hydrogenation of substituted cyclic diones, the initial product ratio of cis to trans diols can be influenced by the reaction conditions, with higher temperatures potentially leading to epimerization and a change in the diastereomeric ratio. nih.gov

Ring-Opening and Cleavage Reactions

The cyclopentane ring of this compound can undergo ring-opening and cleavage reactions under specific conditions. Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a characteristic reaction of vicinal diols. vaia.com

Periodic acid (HIO4) is a classic reagent used for the cleavage of vicinal diols, resulting in the formation of two carbonyl compounds. vaia.comdoubtnut.com The efficiency of this cleavage is highly dependent on the spatial arrangement of the hydroxyl groups, with cis-diols reacting much more readily than trans-diols due to the ease of forming a cyclic periodate (B1199274) ester intermediate. vaia.com

Chromic acid has also been studied for the cleavage of vicinal diols, such as cis- and trans-1,2-dimethyl-1,2-cyclopentanediol, a related compound. acs.org The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes can also lead to cleavage products, alongside epoxidation, with the reaction pathway influenced by the substitution pattern on the ring. acs.org

Mechanistic Elucidation of Key Transformations (e.g., using Deuterium (B1214612) Labeling)

Understanding the mechanisms of the reactions of this compound is crucial for controlling the outcomes. Techniques such as deuterium labeling are invaluable for tracing the pathways of atoms during a reaction.

In the study of deoxydehydration and hydrogenation reactions, mechanistic investigations help to understand the role of the catalyst and the intermediates formed. For example, the deoxydehydration of vicinal diols over rhenium-based catalysts is thought to proceed through a series of steps involving the formation of a glycolate (B3277807) intermediate. rsc.org

Deuterium labeling experiments have been used to support proposed mechanisms in related systems. For instance, in the reduction of allylic sulfones with [Sm(H2O)n]I2, deuterium labeling helped to confirm that the selectivity arises from the formation of a chelated organosamarium intermediate followed by intramolecular protonation. researchgate.net Similarly, in the study of the mass spectral fragmentation of trimethylsilyl derivatives of related diols, deuterium labeling was used to elucidate the basic fragmentation modes. researchgate.net

The table below summarizes some of the key reactions and conditions discussed:

| Reaction Type | Reagents/Catalysts | Key Findings | Citations |

| Cyclic Carbonate Formation | Oxidative carbonylation | Forms valuable intermediates for polymers and pharmaceuticals. | rsc.org |

| Deoxydehydration (DODH) | ReOx–Pd/CeO2, Re2O7/PPh3 | Efficient removal of vicinal hydroxyl groups to form alkenes. | rsc.orgacs.org |

| Hydrogenation | Ru/C, Ru-MACHO-BH | Can follow deoxydehydration to produce saturated alkanes. | rsc.orgnih.gov |

| Ring Cleavage | Periodic acid (HIO4), Chromic acid | Cleaves the C-C bond between hydroxyl groups, highly dependent on stereochemistry. | vaia.comdoubtnut.comacs.org |

Fragmentation Pathways in Analytical Spectrometry

The investigation of this compound using analytical spectrometry, particularly mass spectrometry (MS), provides significant insights into its structural characteristics through the analysis of its fragmentation pathways. When subjected to ionization techniques such as electron ionization (EI), the molecular ion of this compound undergoes a series of fragmentation events, resulting in a characteristic mass spectrum.

The mass spectrum of this compound is characterized by several key fragment ions. The molecular formula of this compound is C₆H₁₂O₂, which corresponds to a molecular weight of 116.16 g/mol . guidechem.comguidechem.comnist.govnist.gov Electron ionization mass spectrometry data reveals prominent peaks at mass-to-charge ratios (m/z) of 57, 83, 69, 43, and 41. nih.gov The base peak, which is the most intense signal in the spectrum, is typically observed at m/z 57. nih.gov

The fragmentation of cyclic diols like this compound often initiates with the loss of a water molecule (H₂O), a common fragmentation pattern for alcohols. aip.orglibretexts.org This initial loss from the molecular ion (m/z 116) would lead to a radical cation at m/z 98. Subsequent fragmentation of this and other intermediate ions leads to the observed spectrum.

A primary fragmentation pathway for 1,2-cyclopentanediol (B3024943) involves the loss of a water molecule to form an ion at m/z 84, followed by the loss of a hydrogen atom to produce a highly stable ion at m/z 83. aip.org This m/z 83 peak is also a significant fragment in the spectrum of this compound. nih.gov Another characteristic fragmentation involves the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, followed by further bond scissions within the ring. This type of ring rupture in the parent 1,2-cyclopentanediol leads to a fragment ion at m/z 57. aip.org Given that m/z 57 is the base peak for this compound, this pathway is clearly a dominant process. nih.gov

The presence of the methyl group influences the fragmentation pattern, potentially through inductive effects or by directing cleavage pathways. The stereochemistry of the hydroxyl and methyl groups can also play a role in the relative abundances of the fragment ions, as has been observed in related substituted cyclopentanediol systems. researchgate.netresearchgate.net

A summary of the major observed fragment ions and their proposed identities is presented in the table below.

| m/z | Proposed Fragment Identity/Origin |

| 116 | Molecular Ion [M]⁺• |

| 98 | [M - H₂O]⁺• |

| 83 | [M - H₂O - CH₃]⁺ or [M - H - H₂O]⁺ |

| 69 | Further fragmentation of m/z 83 or 98 |

| 57 | Ring cleavage, [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | [C₃H₅]⁺ |

This table is generated based on data from NIST and PubChem mass spectra and general fragmentation principles for cyclic alcohols. nist.govnih.gov

The detailed mechanistic steps for the formation of these key fragments involve complex rearrangements and multiple cleavage events that are characteristic of the cyclopentane ring system bearing vicinal diol and methyl substituents. The study of these pathways is crucial for the structural elucidation of this compound and its isomers in various analytical applications, including its identification in natural product extracts. amazonaws.com

Computational Chemistry and Molecular Modeling of 3 Methyl 1,2 Cyclopentanediol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that have applied DFT methods to calculate the electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, or reactivity descriptors for 3-Methyl-1,2-cyclopentanediol. Such calculations would provide valuable insights into its stability and potential reaction sites.

Molecular Modeling and Simulation

There is a lack of literature on molecular modeling and simulations, such as molecular dynamics or Monte Carlo simulations, for this compound. These studies would be instrumental in understanding its conformational landscape, intermolecular interactions, and behavior in different solvent environments.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for reactions involving this compound have not been a subject of computational investigation in the available literature. Such studies are crucial for understanding reaction mechanisms and kinetics.

Modeling of Spectroscopic Properties

While experimental spectroscopic data, such as Infrared (IR) and Mass Spectra, are available for this compound from databases like the NIST WebBook, there are no published theoretical studies that model these properties. nist.govnist.gov Computational modeling of vibrational frequencies (IR) and NMR chemical shifts would aid in the detailed interpretation of experimental spectra.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Chiral Building Blocks

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. nih.gov These synthons are crucial in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov Chiral cyclopentenones and their derivatives, including diols, are recognized as important precursors for a variety of bioactive molecules. nih.govacs.org The cyclopentane (B165970) framework is a common feature in many natural products, and introducing chirality at the outset of a synthesis using a building block like 3-Methyl-1,2-cyclopentanediol can significantly streamline the process of obtaining a final product with the desired stereoconfiguration.

The preparation of enantiomerically pure cyclopentane blocks is a critical step in the synthesis of numerous biologically active cyclopentanoids. researchgate.net These functionalized cyclopentane synthons are required for building monocyclic cyclopentanoids such as prostaglandins (B1171923), pheromones, and cyclopentenone antibiotics. researchgate.net Furthermore, they serve as foundational fragments for more intricate bi- and polycyclic compounds that contain a cyclopentane ring, including brefeldin A, hitachimycin, and ginkgolide. researchgate.net The defined stereochemistry of a chiral diol on a cyclopentane ring allows for precise control over the spatial orientation of subsequent chemical modifications.

The utility of chiral cyclopentane derivatives extends significantly into pharmaceutical synthesis. Homochiral cyclopentene (B43876) diol monoacetates, which are structurally related to this compound, have been identified as key building blocks for synthesizing important molecules, notably prostanoids and carbocyclic nucleosides. google.com The replacement of the ribose ring in natural nucleosides with a cyclopentane ring can enhance the biological activity of the resulting analogue. nih.gov This modification underscores the value of cyclopentane-based intermediates in developing new therapeutic agents. nih.gov The synthesis of chiral cyclopentenones, which can be derived from or lead to diols, is a key strategy in the asymmetric synthesis of molecules targeted for pharmaceutical applications. nih.gov

While cyclopentane moieties are present in a range of biologically active molecules, including some with applications in agriculture, the direct use of this compound as a component in agrochemical synthesis is not extensively documented in publicly available research. The structural motifs of cyclopentanoids are explored for various biological activities, but specific examples detailing the incorporation of this particular diol into pesticides or herbicides are not prominent.

Carbasugars are carbohydrate mimetics where the endocyclic oxygen atom of the sugar ring is replaced by a methylene (B1212753) group. researchgate.netnih.gov This substitution increases chemical stability and resistance to enzymatic degradation by phosphorylases, making them attractive targets for drug development. mdpi.com Carbocyclic nucleosides, which incorporate a cyclopentane ring instead of a furanose ring, are a significant class of these analogues, with some naturally occurring examples like aristeromycin (B1667592) exhibiting potent antitumor activity. mdpi.com

The synthesis of these complex molecules often relies on precursors that can establish the correct stereochemistry of the multiple hydroxyl groups on the carbocyclic ring. nih.gov Polyhydroxylated cyclopentane derivatives serve as the core scaffold for these syntheses. nih.govmdpi.com Chiral cyclopentane diols are valuable starting points or intermediates in synthetic routes that aim to produce specific stereoisomers of carbasugars and carbocyclic nucleosides, which are investigated for their potential as antiviral and anticancer agents. google.commdpi.com

Development of Polymeric Materials

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes through step-growth polymerization. The two hydroxyl groups of a diol can react with difunctional compounds, such as dicarboxylic acids or diisocyanates, to form long polymer chains. The specific structure of the diol, including its chain length, rigidity, and stereochemistry, can significantly influence the properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength. researchgate.net The use of cyclic diols, like cyclopentane-based diols, can impart rigidity and higher glass transition temperatures to the polymer backbone compared to linear aliphatic diols.

Biodegradable polyesters are a class of polymers that can be broken down by microorganisms, offering a more environmentally sustainable alternative to conventional plastics. scispace.com These materials are synthesized via the polycondensation of diols with dicarboxylic acids or through the ring-opening polymerization of lactones. nih.govnih.gov

The properties of these polymers can be tailored by carefully selecting the monomer units. mdpi.com Aliphatic diols are common components in the synthesis of biodegradable polyesters. researchgate.net The incorporation of a cyclic diol like this compound into a polyester (B1180765) backbone could be explored as a method to modify the polymer's thermal properties and degradation kinetics. The rigid cyclopentane ring can affect chain mobility and crystallinity, which are key factors controlling the rate of hydrolytic or enzymatic degradation. mdpi.com While specific research focusing on the use of this compound in biodegradable polymers is not widely reported, the fundamental principles of polyester chemistry suggest its potential as a modifying monomer in this field. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound This interactive table provides a summary of the key chemical and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 3-methylcyclopentane-1,2-diol | nih.gov |

| CAS Number | 27583-37-5 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₂O₂ | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| Canonical SMILES | CC1CCC(C1O)O | nih.gov |

| InChIKey | KANFKJUPLALTDB-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Examples of Complex Molecules Derived from Cyclopentane Building Blocks This table highlights significant classes of molecules synthesized using chiral cyclopentane precursors, illustrating the importance of building blocks like this compound.

| Class of Molecule | Significance & Application | Relevance of Cyclopentane Precursor |

| Prostaglandins | Hormone-like compounds involved in inflammation, blood flow, and other key physiological processes. Used as pharmaceuticals. nih.gov | The core structure is based on a functionalized cyclopentane ring. Chiral precursors ensure the correct stereochemistry, which is vital for biological activity. researchgate.net |

| Carbocyclic Nucleosides | Antiviral and antitumor agents. More stable than natural nucleosides due to the replacement of the furanose oxygen with carbon. google.commdpi.com | The cyclopentane ring acts as a stable mimic of the ribose sugar. Chiral diols are used to establish the correct orientation of hydroxyl groups. nih.gov |

| Carbasugars | Carbohydrate mimics with potential therapeutic applications, including as enzyme inhibitors. researchgate.netrsc.org | The cyclopentane ring replaces the tetrahydropyran (B127337) ring of sugars, providing metabolic stability. Synthesis requires stereocontrolled construction of the polyhydroxylated cyclopentane core. nih.gov |

| Pheromones | Used in pest management for mating disruption and monitoring. Many have cyclopentanoid structures. researchgate.net | Chiral cyclopentane building blocks are used to synthesize these complex natural products with high stereospecificity. researchgate.net |

| Cyclopentenone Antibiotics | A class of natural products exhibiting antibiotic properties. researchgate.net | The synthesis often involves the construction or functionalization of a chiral cyclopentenone ring, which can be derived from cyclopentane diols. nih.gov |

Monomers for Polyurethane Production

Polyurethanes (PUs) are a versatile class of polymers synthesized through the polyaddition reaction of a di- or poly-isocyanate with a polyol. acs.orgyoutube.com The diol component, often referred to as the "soft segment," plays a crucial role in determining the final properties of the polymer, such as its flexibility, thermal stability, and resistance to hydrolysis. google.com

While direct literature detailing the use of this compound as a primary monomer in large-scale polyurethane production is not abundant, its structural characteristics suggest a strong potential for application in creating specialized PUs. The incorporation of cyclic and branched monomers is a known strategy to modify polymer properties. For instance, diols containing alkyl side chains, such as 3-Methyl-1,5-pentanediol (MPD), are utilized to produce amorphous polyurethanes with excellent softness, high transparency, and enhanced compatibility. kuraray.comkoreascience.kr The methyl group disrupts the regular packing of polymer chains, thereby suppressing crystallization and lowering the glass transition temperature. google.com

Similarly, the alicyclic ring and the methyl group of this compound would introduce rigidity and steric hindrance, preventing the resulting polyurethane chains from aligning in an orderly fashion. This would likely lead to amorphous polymers with the following potential characteristics:

Increased Flexibility and Lower Modulus: The disruption of crystalline domains typically results in a softer, more flexible material. koreascience.kr

Enhanced Transparency: Amorphous polymers are generally more transparent than their semi-crystalline counterparts. koreascience.kr

Improved Solubility: The less-ordered structure could improve the solubility of the polyurethane in various solvents.

The synthesis would proceed via the standard urethane (B1682113) linkage formation, where the hydroxyl groups of this compound react with the isocyanate groups of a comonomer like Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI).

Table 1: Potential Properties Conferred by this compound in Polyurethanes

| Property | Expected Influence | Rationale |

|---|---|---|

| Crystallinity | Decrease | The non-planar cyclic structure and methyl group disrupt polymer chain packing. google.com |

| Flexibility | Increase | Reduced crystallinity leads to a softer, more elastomeric polymer. koreascience.kr |

| Transparency | Increase | Amorphous nature minimizes light scattering. koreascience.kr |

| Hydrolytic Stability | Potentially Enhanced | The carbocyclic ring is stable against hydrolysis. |

Utilization as Chiral Auxiliaries and Ligands in Catalysis

Asymmetric synthesis, the production of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com this compound, being a chiral molecule, is a valuable precursor for tools used in asymmetric synthesis, namely chiral auxiliaries and chiral ligands.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. chemeurope.com An enantiomerically pure form of this compound can serve this purpose. For example, it could be esterified with a prochiral carboxylic acid. The chiral environment created by the diol would then sterically hinder one face of the molecule, forcing an incoming reagent (e.g., in an enolate alkylation or a Diels-Alder reaction) to approach from the less hindered face, thereby creating a new stereocenter with a specific configuration.

Chiral ligands are used in asymmetric catalysis, where a small amount of a chiral metal complex catalyzes the formation of large quantities of an enantiomerically enriched product. nih.gov Chiral diols are common starting materials for the synthesis of privileged ligand classes, such as chiral phosphines, phosphites, and N,N'-dioxides. nih.govrsc.org The hydroxyl groups of this compound can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen). For instance, reaction with chlorodiphenylphosphine (B86185) would convert it into a chiral diphosphinite ligand. This ligand can then coordinate to a transition metal (e.g., Rhodium, Iridium, or Palladium). The resulting metal complex possesses a defined chiral pocket around the active site, enabling it to catalyze reactions like asymmetric hydrogenation or C-H bond functionalization with high enantioselectivity. nih.govsnnu.edu.cn

The synthesis of enantiopure cyclopentane-based scaffolds is a significant area of research, as these motifs are present in numerous biologically active natural products, including prostaglandins and certain diterpenes. nih.gov The availability of specific stereoisomers of this compound provides a valuable entry point for the enantioselective synthesis of these complex targets. nih.gov

Table 2: Applications in Asymmetric Synthesis

| Application | Role of this compound | Mechanism of Stereocontrol |

|---|---|---|

| Chiral Auxiliary | Temporarily incorporated into the substrate. | The auxiliary's inherent chirality creates a diastereomeric intermediate, leading to sterically controlled reagent approach. wikipedia.org |

| Chiral Ligand | Forms a complex with a metal catalyst. | The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation for enantioselective transformation. nih.gov |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental for separating 3-Methyl-1,2-cyclopentanediol from reaction mixtures, byproducts, or impurities. Given its structural features, both high-performance liquid chromatography and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for separating its stereoisomers. The choice of stationary and mobile phases is critical and depends on the specific analytical goal.

For general purity analysis, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase (such as C18-silica) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation of the stereoisomers of this compound presents a more complex challenge due to their identical physical and chemical properties in an achiral environment. researchgate.net Enantiomers can only be separated under chiral conditions. nih.gov This is achieved by using a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of various pharmaceuticals and chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. sigmaaldrich.com

Typical HPLC Conditions for Chiral Separation:

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |

| Mobile Phase | Typically a nonpolar organic solvent mixture (e.g., n-hexane and isopropanol) |

| Detection | UV detector (at low wavelength, ~210 nm) or Refractive Index (RI) Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. jmchemsci.com The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification.

The electron ionization (EI) mass spectrum of this compound is available in spectral databases such as the one maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov The spectrum is characterized by a specific set of fragment ions. The molecular ion peak (M+) at m/z 116 may be weak or absent, which is common for alcohols. Key fragments arise from the loss of water (H₂O), a methyl group (CH₃), and cleavage of the cyclopentane (B165970) ring. nih.gov

Key Mass Spectral Data for this compound:

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Identity |

|---|---|---|

| 57 | 99.99 | C₄H₉⁺ / C₃H₅O⁺ |

| 83 | 64.0 | [M - H₂O - CH₃]⁺ |

| 69 | 43.0 | C₅H₉⁺ |

| 43 | 33.0 | C₃H₇⁺ |

| 41 | 32.0 | C₃H₅⁺ |

Data sourced from the MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center. nist.govnih.gov

This fragmentation data allows for the unambiguous identification of the compound when analyzing complex mixtures. For quantitative analysis, a calibration curve can be constructed using standards of known concentration. agriculturejournals.cz

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the different types of hydrogen atoms present. Key expected signals include a doublet for the methyl (CH₃) group protons, complex multiplets for the protons on the cyclopentane ring, and distinct signals for the two hydroxyl (-OH) protons. The splitting patterns and coupling constants of these signals provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be expected for the methyl carbon, the two carbons bearing hydroxyl groups, and the remaining methylene (B1212753) carbons in the ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted NMR Chemical Shift Ranges for this compound:

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH₃ (methyl) | ~ 0.9 - 1.2 |

| -CH₂- (ring methylene) | ~ 1.4 - 2.0 | |

| -CH- (ring methine) | ~ 1.5 - 2.2 | |

| -CH-OH (carbinol) | ~ 3.5 - 4.2 | |

| -OH (hydroxyl) | ~ 1.5 - 4.0 (variable, broad) | |

| ¹³C | -CH₃ (methyl) | ~ 15 - 25 |

| -CH₂- (ring methylene) | ~ 20 - 40 | |

| -CH- (ring methine) | ~ 30 - 50 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. pressbooks.pub The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol and alkane components. nist.gov

The most prominent feature is a strong, broad absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org Strong absorptions are also observed just below 3000 cm⁻¹ due to C-H stretching vibrations of the cyclopentane ring and methyl group. docbrown.info Additionally, a distinct C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region, further confirming the presence of the alcohol functional groups. acs.org

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) |

| ~ 2960 - 2850 | C-H stretch | Alkane (C-H) |

| ~ 1470 - 1350 | C-H bend | Alkane (CH₂, CH₃) |

| ~ 1200 - 1000 | C-O stretch | Alcohol (C-OH) |

Data based on the NIST Gas-Phase Infrared Database and general spectroscopic principles. nist.govlibretexts.orgdocbrown.info

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is primarily used to detect molecules containing chromophores, which are structural features with π-electron systems (like conjugated double bonds or aromatic rings) or certain heteroatoms with non-bonding electrons. masterorganicchemistry.com

This compound is a saturated cycloalkanol. It lacks any conjugated π-systems or other chromophores that absorb light in the standard UV-Vis range of 200-800 nm. quimicaorganica.org The only possible electronic transitions are high-energy σ → σ* and n → σ* transitions, which absorb in the far-ultraviolet region (below 200 nm). uobabylon.edu.iq This region is not accessible by standard laboratory UV-Vis spectrophotometers. msu.edu Consequently, UV-Visible spectroscopy is not a suitable primary technique for the identification or direct quantification of this compound, though it can be used for detection in HPLC if a low wavelength is used.

Derivatization Strategies for Enhanced Analytical Sensitivity

In the analytical determination of this compound, derivatization is a crucial strategy employed to enhance its detectability and improve chromatographic performance. As a small, polar diol, this compound can exhibit poor retention in reversed-phase liquid chromatography and may not be sufficiently volatile for gas chromatography without modification. Chemical derivatization addresses these challenges by converting the polar hydroxyl groups into less polar, more volatile, or more easily ionizable moieties, thereby increasing analytical sensitivity.

The primary objectives of derivatizing this compound include:

Increased Volatility: For gas chromatography (GC) analysis, converting the diol into a less polar ester or ether derivative reduces its boiling point and improves its thermal stability, allowing for elution from the GC column without degradation.

Enhanced Ionization Efficiency: For mass spectrometry (MS) detection, derivatization can introduce a functional group that is more readily ionized, leading to a stronger signal and lower limits of detection.

Improved Chromatographic Separation: By altering the polarity of the molecule, derivatization can improve peak shape and resolution in both GC and liquid chromatography (LC). This is particularly important for the separation of the stereoisomers of this compound.

Introduction of a Chromophore or Fluorophore: For UV-Vis or fluorescence detection, a derivatizing agent containing a chromophoric or fluorophoric group can be used to render the otherwise non-absorbing this compound detectable by these common analytical techniques.

Boronic Acid-Diol Chemistry in Derivatization

Boronic acids are particularly effective derivatizing agents for 1,2-diols like this compound due to their ability to form stable, cyclic boronate esters. rsc.orgnih.gov This reaction is highly specific for vicinal diols, offering a selective method for their analysis in complex matrices. The formation of a cyclic boronate ester significantly alters the physicochemical properties of the diol, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). rsc.orgnih.gov

The reaction between a boronic acid and a 1,2-diol is a reversible esterification that forms a five-membered ring. For this compound, the reaction with an alkyl or aryl boronic acid, such as butylboronic acid or phenylboronic acid, proceeds as follows:

Figure 1:

Figure 1:The resulting cyclic boronate ester is significantly more volatile and less polar than the parent diol, making it suitable for GC-MS analysis. nih.gov The choice of the boronic acid can be tailored to the specific analytical needs. For instance, using a fluorinated phenylboronic acid can enhance sensitivity in electron capture detection (ECD) for GC.

The stability of the boronate esters is an important consideration. While generally stable for chromatographic analysis, the reversibility of the reaction necessitates careful control of reaction conditions, such as pH and the removal of water, to drive the equilibrium towards the ester product. researchgate.net

The derivatization with chiral boronic acids can also be employed for the separation of the enantiomers of this compound. The formation of diastereomeric boronate esters allows for their separation on a non-chiral chromatographic column. nih.gov

Below is a table summarizing common boronic acid derivatizing agents and their applications in the analysis of diols.

| Derivatizing Agent | Resulting Derivative | Key Advantages for Diol Analysis | Analytical Technique |

| Butylboronic Acid | Butylboronate ester | Good volatility for GC, simple structure. nih.gov | GC-MS |

| Phenylboronic Acid | Phenylboronate (B1261982) ester | Increased thermal stability, characteristic mass spectral fragments. | GC-MS |

| 4-Fluorophenylboronic Acid | 4-Fluorophenylboronate ester | Enhanced sensitivity for ECD, provides a fluorine tag for MS. | GC-ECD, GC-MS |

| Dansyl-3-aminophenylboronic acid | Dansylated phenylboronate ester | Introduces a highly fluorescent group for sensitive detection. nih.gov | HPLC-Fluorescence |

Pre-column Derivatization for Mass Spectrometry Applications

Pre-column derivatization is a sample preparation technique where the analyte is chemically modified prior to its introduction into the analytical instrument, typically a liquid chromatograph coupled with a mass spectrometer (LC-MS). For this compound, this approach is invaluable for enhancing its ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and improving its retention on reversed-phase LC columns.

A variety of reagents can be used to derivatize the hydroxyl groups of this compound. These reagents are often designed to introduce a readily ionizable group, such as a tertiary amine, or a group that can be easily protonated or deprotonated.

Common Pre-column Derivatization Strategies for Diols in LC-MS:

Reaction with Isocyanates: Aliphatic and aromatic isocyanates react with hydroxyl groups to form carbamates. This derivatization can be used to introduce a tag that enhances MS detection. researchgate.net

Dansylation: Dansyl chloride reacts with hydroxyl groups under basic conditions to form dansyl esters. The dansyl group is highly fluorescent and also provides a readily ionizable moiety for ESI-MS, significantly improving the sensitivity of detection.

Derivatization with Brominated Reagents: Reagents like 6-bromo-3-pyridinylboronic acid can be used not only for their diol-specificity but also because the bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) that aids in the identification of the derivatized analyte in the mass spectrum. nih.govescholarship.orgresearchgate.netescholarship.org

The selection of a pre-column derivatization reagent depends on the analytical objective, the nature of the sample matrix, and the capabilities of the LC-MS system. Optimization of the derivatization reaction, including reagent concentration, reaction time, temperature, and pH, is critical to ensure complete and reproducible derivatization.

Below is an interactive data table detailing the expected mass spectral fragmentation of a phenylboronate derivative of this compound.

| m/z (relative abundance) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation |

| 204 (M+) | Molecular Ion | C12H15BO2 | The molecular ion of the phenylboronate ester of this compound. |

| 203 | [M-H]+ | C12H14BO2 | Loss of a hydrogen radical. |

| 189 | [M-CH3]+ | C11H12BO2 | Loss of the methyl group from the cyclopentane ring. |

| 129 | [M-C6H5]+ | C6H10BO2 | Loss of the phenyl group from the boron atom. |

| 105 | [C6H5BO]+ | C6H5BO | A characteristic fragment of phenylboronate esters. |

| 77 | [C6H5]+ | C6H5 | Phenyl cation from the derivatizing agent. |

Biological and Biomedical Research Potential of Cyclopentanediols

Exploration of General Biological Activities

Cyclopentane (B165970) derivatives, particularly cyclopentenediones (CPDs), are secondary metabolites found in a variety of natural sources, including higher plants, fungi, algae, and bacteria. researchgate.netnih.gov These compounds are characterized by a cyclopentane skeleton, which can be modified with various functional groups, leading to a wide range of biological activities. researchgate.netnih.gov Research over the past two decades has revealed that CPDs exhibit a broad spectrum of biological effects, including anti-inflammatory, cytostatic, and specific enzyme inhibitory activities. researchgate.netnih.gov

The general biological activities of various cyclopentane derivatives are summarized in the table below.

| Compound Class | Observed Biological Activities | Natural Sources |

| Cyclopentenediones (CPDs) | Anti-inflammatory, Cytostatic, Enzyme inhibitory, Antibacterial, Antifungal | Higher plants, Fungi, Algae, Bacteria |

| Cyclopentenone Prostanoids | Antiviral, Induction of heat-shock proteins, Control of NF-kappa B activation | Not specified in provided context |

| Cycloalkanone Derivatives | Anti-inflammatory, Diuretic, Anabolic, Contraceptive, Antiandrogenic, Progestational, Anticancer, Antimicrobial | Synthetic and natural sources |

This table summarizes the general biological activities observed in classes of compounds structurally related to 3-Methyl-1,2-cyclopentanediol.

Investigation as Potential Components or Candidates in Drug Discovery Research

The diverse biological activities of cyclopentane derivatives have positioned them as promising candidates for drug discovery and development.

Cyclopentenone prostanoids have been shown to inhibit the replication of certain viruses. nih.gov Their mechanism of action involves triggering an intracellular defense response, which includes the induction of cytoprotective heat-shock proteins and the modulation of viral glycoprotein (B1211001) maturation. nih.gov Furthermore, these compounds can control the activation of NF-kappa B, a key regulator of the inflammatory and immune responses that is often manipulated by viruses. nih.gov Studies on cyclopentenone prostaglandins (B1171923) have demonstrated their ability to inhibit the RNA transcription of the vesicular stomatitis virus (VSV). nih.gov

| Compound/Class | Virus | Observed Effect | Mechanism of Action |

| Cyclopentenone Prostanoids | General | Inhibition of virus replication | Induction of heat-shock proteins, modification of viral glycoprotein maturation, control of NF-kappa B activation |

| Cyclopentenone Prostaglandins | Vesicular Stomatitis Virus (VSV) | Inhibition of RNA transcription | Direct inhibition of VSV RNA polymerase |

This table presents findings from antiviral studies on compounds structurally related to this compound.

Several cyclopentanone (B42830) and cyclopentenone derivatives have demonstrated notable antibacterial properties. For instance, functionalized trans-diamino-cyclopentenones have shown activity against Gram-positive bacteria, including resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.govnih.gov An oxime ether derivative of a trans-diamino-cyclopentenone exhibited significant antimicrobial activity against these resistant strains, with Minimum Inhibitory Concentration (MIC) values of 0.976 μg/mL for MRSA and 3.91 μg/mL for VRE. nih.gov

Furthermore, cyclopentanone-derived spiro-pyrrolidines have been synthesized and shown to possess very good antimicrobial properties, with some compounds exhibiting greater activity than reference antibiotics. rjptonline.org Studies on 3-ethylcyclopentanone (B81463) and 2-methylcyclopentanone (B130040) derivatives have also reported promising antibacterial potential against bacteria such as Bacillus subtilis and Escherichia coli. researchgate.net

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | MIC (Minimum Inhibitory Concentration) |

| Oxime ether of trans-diamino-cyclopentenone | Methicillin-resistant S. aureus (MRSA) | Antimicrobial | 0.976 μg/mL |

| Oxime ether of trans-diamino-cyclopentenone | Vancomycin-resistant E. faecalis (VRE) | Antimicrobial | 3.91 μg/mL |

| Cyclopentanone derived spiro-pyrrolidines | E. coli, P. aeruginosa, B. subtilis, S. aureus | Moderate antibacterial activity | 50-100 μg/ml for some derivatives against specific strains |

| 2-methylcyclopentanone | B. subtilis, E. coli | Promising antibacterial potential | Not specified |

This table details the antibacterial activities of various cyclopentane derivatives.

The potential of cyclopentane derivatives as anticancer agents has been an active area of research. Cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and shown to have remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance. nih.gov These compounds have been found to interact with DNA, inhibit topoisomerase 1, and induce the production of reactive oxygen species (ROS). nih.gov

Studies on cyclopentenone prostaglandins and other cyclopentenones have revealed significant anticancer activity, mediated by the cyclopentenone chemical moiety. nih.gov The model compound cyclopent-2-en-1-one has demonstrated cytotoxic and pro-apoptotic activity against melanoma and lung cancer cells at sub-micromolar concentrations, with its mechanism of action involving the mitochondria and the activation of caspase 3 in melanoma cells. nih.gov

| Compound/Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |

| Cyclopentane-fused anthraquinones | Various mammalian tumor cell lines | Potent antiproliferative activity | DNA interaction, Topoisomerase 1 inhibition, ROS induction |

| Cyclopent-2-en-1-one | Melanoma and Lung Cancer | Cytotoxic and pro-apoptotic | Mitochondrial-mediated apoptosis, Caspase 3 activation (in melanoma) |

This table summarizes the findings of anticancer studies on compounds structurally related to this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1,2-cyclopentanediol, and how do reaction conditions influence isomer formation?

- This compound (MCPD) is synthesized via hydrogenation of 3-methyl-1,2-cyclopentanedione (MCP) using Ru-MACHO-BH catalysts, yielding a near-quantitative mixture of isomers . Solvent and base selection critically impact reaction efficiency: aqueous KOH or THF with KOtBu optimizes aldol condensation intermediates, with yields up to 80% in THF .

Q. How can 13C CP/MAS NMR be applied to study hydrogen bonding and ring dynamics in cyclopentanediol derivatives?

- Solid-state 13C CP/MAS NMR differentiates dynamic processes like hydrogen bond exchange, pseudorotation, and molecular rotations. For trans-1,2-cyclopentanediol analogues, isotopic substitution (1H/2H) and T1ρ relaxation analysis quantify activation parameters (e.g., ΔG‡ ≈ 50 kJ/mol for pseudorotation) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- GC-MS (EI-B mode, m/z 112.13) and LC-MS/MS (positive/negative QTOF) provide structural confirmation . X-ray crystallography resolves stereochemistry, while 13C NMR distinguishes isomer ratios in hydrogenated products .

Advanced Research Questions

Q. How can contradictory data in reaction optimization (e.g., solvent/base effects) be systematically resolved for MCPD synthesis?

- Discrepancies in yields (e.g., 72% in aqueous KOH vs. 80% in THF/KOtBu) arise from solvent polarity and base strength. Design experiments varying solvent dielectric constants (ε) and pKa of bases to map kinetic vs. thermodynamic control .

Q. What methodologies enable the separation and quantification of MCPD isomers, and what challenges arise in stereochemical analysis?

- Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate isomers. Challenges include overlapping NMR signals (e.g., 1H NMR δ 1.2–1.8 ppm for methyl groups) and dynamic interconversion in solution .

Q. How do solid-state dynamics (e.g., pseudorotation) influence the reactivity of cyclopentanediol derivatives in catalytic applications?

- Ring pseudorotation (ΔG‡ ~50 kJ/mol) alters hydrogen-bonding networks, affecting Brønsted acidity and catalytic activity in esterification or oxidation reactions. Variable-temperature NMR identifies dominant conformers under reaction conditions .

Q. What strategies are effective for derivatizing MCPD into value-added products (e.g., carbonates or ethers)?

- Oxidative carbonylation of MCPD using Pd catalysts produces cyclic carbonates, while Mitsunobu reactions with alcohols yield ether derivatives. Optimize CO pressure (1–5 bar) and ligand design (e.g., phosphine ligands) to enhance selectivity .

Methodological Guidance

- Synthesis Optimization : Prioritize Ru-MACHO-BH for hydrogenation due to high turnover frequency (TOF > 1,000 h⁻¹) and mild conditions .

- Dynamic NMR Analysis : Use 13C CP/MAS at 100–300 K to probe solid-state dynamics. Coalescence temperatures (~200 K) and T1ρ data refine activation energies .

- Isomer Characterization : Combine X-ray diffraction (for absolute configuration) with chiral GC-MS (e.g., β-cyclodextrin columns) for enantiomeric excess determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。